molecular formula C8H6F5NO B1411488 5-Difluoromethoxy-2-(trifluoromethyl)aniline CAS No. 1804416-58-7

5-Difluoromethoxy-2-(trifluoromethyl)aniline

Cat. No.: B1411488
CAS No.: 1804416-58-7
M. Wt: 227.13 g/mol
InChI Key: MBQUSJVAKLVWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Difluoromethoxy-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to an aniline core.

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethoxy-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

5-Difluoromethoxy-2-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Difluoromethoxy-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Difluoromethoxy-2-(trifluoromethyl)aniline is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethyl groups. This dual substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, which are not commonly observed in other similar compounds .

Properties

IUPAC Name

5-(difluoromethoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10)15-4-1-2-5(6(14)3-4)8(11,12)13/h1-3,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQUSJVAKLVWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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